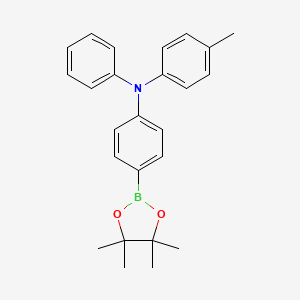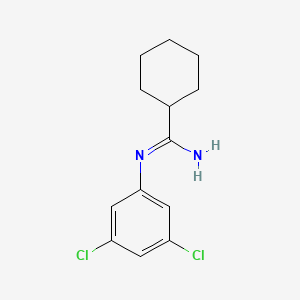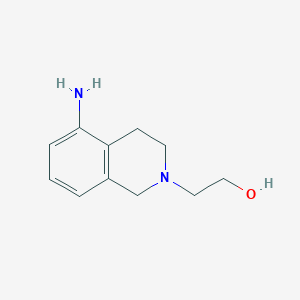![molecular formula C10H16O3Sn B13889424 [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane: is an organotin compound that features a furan ring substituted with a dioxolane ring and a trimethylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane typically involves the reaction of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can affect the dioxolane ring.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced furan derivatives with altered dioxolane rings.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical reactions makes it a potential building block for the synthesis of biologically active molecules.
Biochemical Research: It can be used as a probe to study the interaction of organotin compounds with biological systems.
Industry:
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism by which [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile or electrophile, depending on the reaction conditions. The furan and dioxolane rings provide additional sites for chemical modification, allowing the compound to interact with a wide range of molecular targets. The exact molecular pathways involved would depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: This compound shares the furan and dioxolane rings but lacks the trimethylstannane group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but without the aldehyde or trimethylstannane groups.
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of the trimethylstannane group.
Uniqueness: The presence of the trimethylstannane group in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane distinguishes it from other similar compounds. This group imparts unique reactivity and potential applications, particularly in catalysis and material science. The combination of the furan, dioxolane, and trimethylstannane groups makes this compound versatile and valuable for various scientific research applications.
Properties
Molecular Formula |
C10H16O3Sn |
|---|---|
Molecular Weight |
302.94 g/mol |
IUPAC Name |
[5-(1,3-dioxolan-2-yl)furan-2-yl]-trimethylstannane |
InChI |
InChI=1S/C7H7O3.3CH3.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;;;;/h1-2,7H,4-5H2;3*1H3; |
InChI Key |
XPCCTBHXXFOGGV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
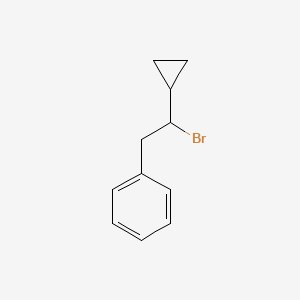
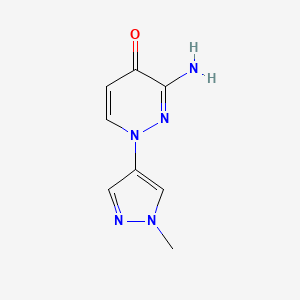

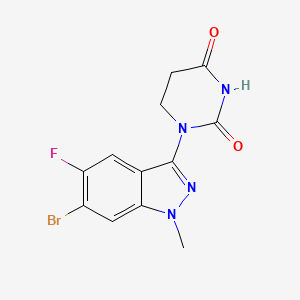
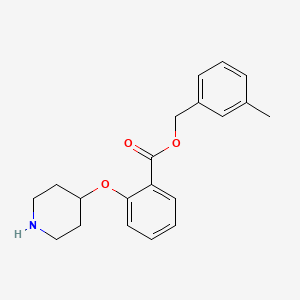
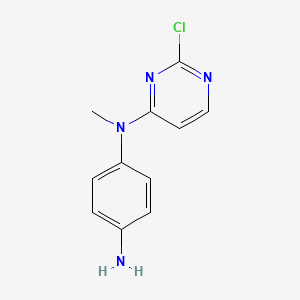
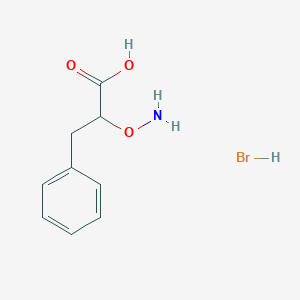

![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
